molecular formula C24H23FN6O3 B2644396 1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-45-8

1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2644396
CAS No.: 841211-45-8
M. Wt: 462.485
InChI Key: YTAZBDCCEHICGL-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a 4-fluorophenyl group and a 2-methoxyphenyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an AChE inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit both AChE and BChE, along with its potential therapeutic applications, sets it apart from other similar compounds .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3/c1-34-21-5-3-2-4-20(21)28-10-12-29(13-11-28)22(32)15-30-16-26-23-19(24(30)33)14-27-31(23)18-8-6-17(25)7-9-18/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAZBDCCEHICGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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